Neurokinin B, pro(2)-trp(6,8)-nle(10)- Neurokinin B, pro(2)-trp(6,8)-nle(10)-
Brand Name: Vulcanchem
CAS No.: 105869-12-3
VCID: VC20744968
InChI: InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
SMILES: CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Molecular Formula: C67H86N14O15
Molecular Weight: 1327.5 g/mol

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

CAS No.: 105869-12-3

Cat. No.: VC20744968

Molecular Formula: C67H86N14O15

Molecular Weight: 1327.5 g/mol

* For research use only. Not for human or veterinary use.

Neurokinin B, pro(2)-trp(6,8)-nle(10)- - 105869-12-3

CAS No. 105869-12-3
Molecular Formula C67H86N14O15
Molecular Weight 1327.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1
Standard InChI Key ZKLUNXWBZZDGQS-KDICMADCSA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N
SMILES CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N
Canonical SMILES CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N

Chemical Structure and Properties

Structural Characteristics

[D-Pro2, D-Trp6,8, Nle10]-Neurokinin B is a decapeptide with specific amino acid substitutions from the native Neurokinin B sequence. The compound incorporates D-proline at position 2, D-tryptophan at positions 6 and 8, and norleucine at position 10 . Its complete amino acid sequence is:

H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH2

This can be represented in single-letter code as DpHDFwVwLX, where lowercase letters represent D-amino acids and X represents norleucine .

Chemical Properties

The compound exhibits distinctive chemical properties that contribute to its pharmacological activity and utility in research settings. Table 1 summarizes the key chemical characteristics of [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B.

Table 1: Chemical Properties of [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B

PropertyValue
IUPAC NameL-alpha-aspartyl-D-prolyl-L-histidyl-L-alpha-aspartyl-L-phenylalanyl-D-tryptophyl-L-valyl-D-tryptophyl-L-leucyl-L-norleucinamide
CAS Number109212-72-8
Molecular FormulaC67H87N15O14
Molecular Weight1326.5 g/mol
Physical StatePeptide solid
C-terminusAmidated (NH2)
HELM NotationPEPTIDE1{D.[dP].H.D.F.[dW].V.[dW].L.[Nle].[am]}$$$$

The D-amino acid substitutions in this analog are strategic modifications that typically enhance resistance to enzymatic degradation, thereby extending the compound's half-life in biological systems compared to the native peptide. The replacement of methionine with norleucine at position 10 further contributes to stability by eliminating potential oxidation of the sulfur-containing methionine residue.

Biological Activity and Pharmacological Profile

Receptor Binding and Antagonistic Properties

Research has identified [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B as a potent antagonist of the Neurokinin B receptor (Tac3r). In studies with striped bass, this compound (referred to as AntD in some research) demonstrated clear antagonistic activity against Neurokinin B and Neurokinin F (Nkf) . The antagonistic properties manifest at low concentrations, with significant effects observed starting at 10 pM concentrations against 1 nM Neurokinin B stimulation .

When tested in a cell-based assay using COS7 cells expressing striped bass Tac3r, [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B reduced the activation of 1 nM Neurokinin B by 75% and significantly reduced the activation by 0.1 nM Neurokinin F by 40% . This suggests a potent antagonism with potential specificity for the NK3 receptor subtype, although comprehensive binding studies across all neurokinin receptor subtypes would be needed to fully characterize its selectivity profile.

Signal Transduction Pathway Interactions

The native Neurokinin B primarily activates two signal transduction pathways through its receptor: the protein kinase A (PKA) and protein kinase C (PKC) pathways. Research indicates that the PKA pathway demonstrates approximately 2 times higher activation levels than the PKC pathway in response to Neurokinin B .

[D-Pro2, D-Trp6,8, Nle10]-Neurokinin B effectively blocks both signaling pathways initiated by Neurokinin B binding. This dual antagonism suggests the compound functions as a competitive antagonist at the receptor binding site rather than selectively blocking specific downstream signaling pathways.

Research Applications in Reproductive Neuroendocrinology

Effects on Kisspeptin and GnRH Signaling

Experimental studies in striped bass (Morone saxatilis) have revealed significant insights into the role of [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B in modulating reproductive neuroendocrine pathways. A key finding is that this compound can counteract the inhibitory effects of Neurokinin B on kisspeptin expression .

In both in vitro brain slice experiments and in vivo administration studies, Neurokinin B consistently downregulated kisspeptin 2 (kiss2) expression. When [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B was administered, it effectively restored kiss2 expression levels . This finding establishes that Neurokinin B functions as a direct negative modulator of kisspeptin in the hypothalamus, and that this modulation can be reversed with the antagonist.

Interestingly, the effects on gonadotropin-releasing hormone (GnRH) were more complex. Research revealed only minor effects on gnrh1 gene expression, although GnRH content in the pituitaries was reduced after Neurokinin B treatment and increased with antagonist administration .

Hypothalamic-Pituitary Effects

Neuroanatomical studies have provided crucial insights into the mechanism of action for [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B. Immunostaining demonstrated that hypothalamic Neurokinin B neurons border and densely innervate the largest kisspeptin neuronal population in the hypothalamus, which also coexpresses the Neurokinin B receptor . This arrangement provides a structural basis for the observed functional interactions.

An important distinction from mammalian systems was noted: no expression of the Neurokinin B receptor or Neurokinin B neuronal projections was detected near or in GnRH soma in the preoptic area . This suggests that in the studied species, Neurokinin B primarily influences GnRH signaling indirectly through kisspeptin neurons rather than through direct action on GnRH neurons.

Pituitary Effects and Gonadotropin Regulation

At the pituitary level, the effects of Neurokinin B and its antagonist [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B present a more complex picture. Both the agonist and antagonist upregulated luteinizing hormone beta (lhb) and follicle-stimulating hormone beta (fshb) expression and LH secretion in vivo . These findings, coupled with the stimulatory effect of Neurokinin B on LH/FSH secretion from pituitary cells in vitro, suggest an additional independent action within the pituitary that may operate parallel to the hypothalamic pathway.

ParameterEffect of NKBEffect of [D-Pro2, D-Trp6,8, Nle10]-NKBTissue/System
kiss2 expressionDownregulation (to 40-50% of control)Restoration to normal levelsBrain slices/in vivo
kiss1 expressionDownregulation (starting at 100 pM)Variable/non-significantBrain slices
gnrh1 expressionMinor upregulation (at 10 nM)No significant effectBrain slices
Gnrh1 pituitary contentReductionIncreaseIn vivo
lhb expression~250% upregulationUpregulationIn vivo
fshb expression350-400% upregulation (Nkf)UpregulationIn vivo
Plasma LH levelsPrevention of diurnal decreaseUpregulationIn vivo

This complex pattern of effects suggests that [D-Pro2, D-Trp6,8, Nle10]-Neurokinin B may have utility in modulating reproductive function through multiple mechanisms at different levels of the hypothalamic-pituitary-gonadal axis.

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